Oxcarbazepine (CAS: 28721-07-5) is a neutral, lipophilic dibenzazepine carboxamide derivative widely utilized as a voltage-gated sodium channel blocker. From a procurement and formulation perspective, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low aqueous solubility (approximately 0.448 mg/mL) and a stable melting point of 215–216 °C [1]. Structurally, it differs from older-generation analogs by the presence of a ketone group at the 10,11 position of the dibenzazepine ring [2]. This specific structural modification fundamentally alters its metabolic processing, making it a highly valuable precursor and reference standard for researchers developing advanced neuro-therapeutics, solid dispersion formulations, and drug-drug interaction models where baseline metabolic stability is prioritized over high native aqueous solubility.
Generic substitution of Oxcarbazepine with its parent compound, Carbamazepine, or its newer prodrug analog, Eslicarbazepine acetate, fundamentally compromises experimental and formulation integrity. Substituting with Carbamazepine introduces severe analytical confounders, as it undergoes extensive CYP450-mediated oxidation to form a reactive 10,11-epoxide metabolite and acts as a strong auto-inducer of CYP3A4, destabilizing controlled pharmacokinetic assays[1]. Conversely, substituting with Eslicarbazepine acetate fails to replicate Oxcarbazepine’s specific stereochemical profile; Eslicarbazepine acetate hydrolyzes almost exclusively to the (S)-enantiomer (up to a 21:1 ratio), whereas Oxcarbazepine provides a distinct ~4:1 ratio of (S)- to (R)-licarbazepine [2]. For procurement teams, these differences mean that utilizing a substitute will either introduce unwanted epoxide-related toxicity or completely alter the stereochemical receptor-binding dynamics of the target assay.
Carbamazepine undergoes extensive oxidation via the cytochrome P450 system (primarily CYP3A4) to form the reactive and toxic carbamazepine-10,11-epoxide. In contrast, the ketone modification in Oxcarbazepine forces the molecule to bypass this oxidative pathway, instead undergoing cytosolic reduction to a monohydroxy derivative (MHD) with less than 4% of the dose subjected to oxidative metabolism [1].
| Evidence Dimension | Oxidative epoxide/dihydroxy metabolite formation |
| Target Compound Data | <4% of administered dose |
| Comparator Or Baseline | Carbamazepine (Major metabolic pathway, extensive epoxide formation) |
| Quantified Difference | >90% reduction in epoxide pathway utilization |
| Conditions | In vivo / In vitro hepatic metabolism models |
Essential for procurement in toxicology and formulation studies where avoiding epoxide-mediated adverse events and reactive intermediates is a primary design constraint.
In direct comparative pharmacokinetic studies using quinidine as a CYP3A4 biomarker, Carbamazepine was shown to increase quinidine clearance by approximately 180%. Oxcarbazepine, however, is only a weak inducer, increasing clearance by approximately 90%. Consequently, the relative inductive effect of Carbamazepine is 46% higher than that of Oxcarbazepine [1].
| Evidence Dimension | CYP3A4 inductive effect (Quinidine clearance increase) |
| Target Compound Data | ~90% increase in clearance |
| Comparator Or Baseline | Carbamazepine (~180% increase in clearance) |
| Quantified Difference | 46% lower relative inductive effect for Oxcarbazepine |
| Conditions | Healthy human volunteer crossover study (1200 mg/day OXC vs 800 mg/day CBZ) |
Allows researchers to utilize a dibenzazepine core in complex polypharmacy models without severely confounding the assay via aggressive CYP3A4 auto-induction.
While the newer analog Eslicarbazepine acetate is designed to hydrolyze almost exclusively to (S)-licarbazepine (yielding an enantiomeric ratio of 21:1), Oxcarbazepine undergoes reduction to a racemic mixture of (S)- and (R)-licarbazepine in a precisely defined 4:1 ratio[1].
| Evidence Dimension | (S)-licarbazepine to (R)-licarbazepine systemic ratio |
| Target Compound Data | 4:1 ratio |
| Comparator Or Baseline | Eslicarbazepine acetate (21:1 ratio) |
| Quantified Difference | ~5-fold higher relative concentration of the (R)-enantiomer |
| Conditions | Post-administration systemic exposure |
Provides the precise 4:1 stereochemical baseline required for validating racemic dibenzazepine receptor binding models that Eslicarbazepine cannot replicate.
As a BCS Class II compound, pure Oxcarbazepine exhibits low baseline aqueous solubility (0.448 mg/mL). However, it demonstrates excellent mechanochemical processability; co-milling the active pharmaceutical ingredient with polymers like Soluplus (1:1 ratio) increases solubility to 1.07 mg/mL and enhances the dissolution rate by up to 3 times, without altering its stable thermal profile [1].
| Evidence Dimension | Aqueous solubility and dissolution rate |
| Target Compound Data | 1.07 mg/mL (Co-milled with polymer) |
| Comparator Or Baseline | Pure untreated Oxcarbazepine (0.448 mg/mL) |
| Quantified Difference | 2.4-fold increase in solubility; up to 3-fold increase in dissolution rate |
| Conditions | Co-milling mechanochemical activation (1:1 ratio with Soluplus) |
Proves to formulation scientists that the compound's inherent solubility limits can be reliably overcome using standard industrial milling and solid dispersion techniques.
Because Oxcarbazepine bypasses the CYP3A4-mediated oxidation pathway that forms toxic 10,11-epoxides, it serves as the optimal procurement choice for medicinal chemists designing safer, next-generation dibenzazepine analogs [1].
Its significantly lower CYP3A4 induction potential compared to Carbamazepine makes Oxcarbazepine the preferred dibenzazepine standard in complex in vitro and in vivo drug-drug interaction (DDI) assays, preventing auto-induction from masking the effects of co-administered compounds [2].
Researchers investigating the differential binding affinities of licarbazepine enantiomers require Oxcarbazepine to establish a baseline 4:1 (S):(R) systemic exposure model, a stereochemical ratio that cannot be achieved using Eslicarbazepine acetate [3].
Given its high amenability to mechanochemical activation, Oxcarbazepine is frequently procured by formulation scientists as a model BCS Class II compound to test the efficacy of novel co-milling polymers, nanosuspensions, and melt sonocrystallization techniques [4].
Irritant